molecular formula C10H12FNO2 B8633280 ethyl N-(4-fluorophenyl)glycine

ethyl N-(4-fluorophenyl)glycine

Cat. No.: B8633280
M. Wt: 197.21 g/mol
InChI Key: FKDMGRLWYRJOND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-(4-fluorophenyl)glycine is a useful research compound. Its molecular formula is C10H12FNO2 and its molecular weight is 197.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

2-(N-ethyl-4-fluoroanilino)acetic acid

InChI

InChI=1S/C10H12FNO2/c1-2-12(7-10(13)14)9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3,(H,13,14)

InChI Key

FKDMGRLWYRJOND-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(=O)O)C1=CC=C(C=C1)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Fluoroaniline (5 g), potassium carbonate (3.11 g) and a catalytic amount of 18-Crown-6 were stirred together in 50 ml of ethanol. A solution of ethylbromoacetate (7.52 g) in 25 ml of ethanol was added dropwise and the reaction was heated to reflux.
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5 g
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3.11 g
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0 (± 1) mol
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50 mL
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7.52 g
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25 mL
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solvent
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Synthesis routes and methods II

Procedure details

Using the procedure described in WO 9857937 A2, to a solution of 13.56 g (122 mmole) p-fluoroaniline in DMF (100 mL) under nitrogen was added 23.5 g (141 mmol) of ethyl bromoacetate and 14.95 g (141 mmol) anhydrous sodium carbonate. The mixture was heated to 70° C. for 16 h and then cooled to room temperature. Water was added (500 mL) and the mixture stirred vigorously until a precipitate formed. The solid was filtered, washed with 100 mL water and dried to afford ethyl N-(4-fluorophenyl)glycine.
[Compound]
Name
9857937 A2
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0 (± 1) mol
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reactant
Reaction Step One
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13.56 g
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23.5 g
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14.95 g
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0 (± 1) mol
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Quantity
100 mL
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Reaction Step Five

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